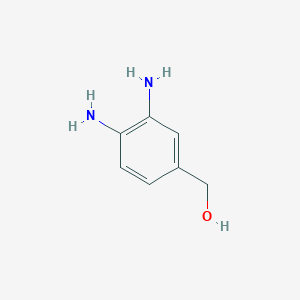

(3,4-Diaminophenyl)methanol

Vue d'ensemble

Description

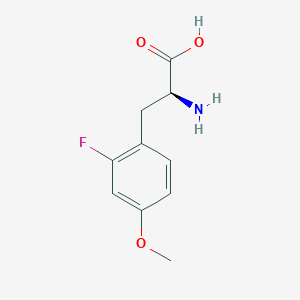

(3,4-Diaminophenyl)methanol, also known as 3,4-DAPM or 3,4-diaminophenol, is an organic compound from the class of aminophenols. It is a white crystalline solid that is soluble in water and has a molecular weight of 139.14 g/mol. 3,4-DAPM is an important intermediate in the synthesis of various compounds, such as dyes, pharmaceuticals, and antifungal agents. It is also used in the production of various polymers, including polyamides, polyurethanes, and polycarbonates.

Applications De Recherche Scientifique

1. Influence on Lipid Dynamics in Biological and Synthetic Membranes

Methanol, as a solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. Studies using small angle neutron scattering revealed that methanol increases the mixing of isotopically distinct lipid vesicles and enhances transfer and flip-flop kinetics in membrane compositions (Nguyen et al., 2019).

2. Role in Conversion of Methanol to Hydrocarbons

Research on the conversion of methanol to hydrocarbons using zeolite H-ZSM-5 identified that methanol contributes to the formation of hydrocarbon cycles, significantly affecting product formation and catalyst deactivation (Bjørgen et al., 2007).

3. Enhancement of Durability and CO Tolerance in Fuel Cells

A study demonstrated that poly(2,5-benzimidazole) coating on CB/PtRu particles, created via in situ polymerization of 3,4-diaminobenzoic acid, significantly improves the stability and CO tolerance of particles used in direct methanol fuel cells (Yang, Yu, & Luo, 2016).

4. Catalytic C–C Coupling of Methanol

Research has shown that methanol can engage in catalytic C–C coupling processes using an iridium catalyst, leading to the formation of higher alcohols with all-carbon quaternary centers (Moran, Preetz, Mesch, & Krische, 2011).

5. Conductivity Enhancement in Polymer Solar Cells

A study on poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) films demonstrated a significant increase in conductivity when treated with methanol, highlighting its potential in improving the performance of polymer solar cells (Alemu, Wei, Ho, & Chu, 2012).

6. Enhancement of Polymer Conductivity

Investigations into the oxidative polymerization of 3,4-ethylenedioxythiophene and a methanol-substitutedderivative revealed that varying the synthesis parameters, such as the solvent and concentrations, can significantly enhance the conductivity of the resulting polymer. This advancement has implications for developing conductive films suitable for various device applications (Ha et al., 2004).

7. Methanol as a H-Transfer Agent in Carbonyl Reduction

Methanol has been explored as an efficient H-transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and ketones, offering a greener alternative for carbonyl reductions. This method produces only gaseous co-products, simplifying the separation process and enhancing the reaction's sustainability (Pasini et al., 2014).

8. Biological Conversion of Methanol to Specialty Chemicals

Engineering Escherichia coli for methanol conversion has shown promise in biological production. Using specific enzymes and pathways, E. coli can convert methanol into valuable biomolecules, demonstrating the potential of methanol as a substrate for chemical production (Whitaker et al., 2017).

9. Methanol in Catalysis and Reactor Performance

Studies on methanol adsorption and desorption in catalysis have provided insights into the nature of surface sites in catalysts, influencing the development and optimization of catalytic processes, especially in applications like CO2 hydrogenation to methanol (Wu, Li, Mullins, & Overbury, 2012).

10. Methanol Oxidation in Fuel Cells

Research on direct methanol fuel cells (DMFCs) has highlighted the role of methanol in the oxidation process, particularly when using conducting polymers as catalyst supports. These insights are critical for improving the performance and efficiency of DMFCs (Arbizzani, Biso, Manferrari, & Mastragostino, 2008).

Propriétés

IUPAC Name |

(3,4-diaminophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVJXTUUQJUYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512594 | |

| Record name | (3,4-Diaminophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Diaminophenyl)methanol | |

CAS RN |

63189-98-0 | |

| Record name | 3,4-Diaminobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63189-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Diaminophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-diaminophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)

![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)